Cas no 494199-75-6 (2-(di-tert-butylphosphanyl)pyridine)

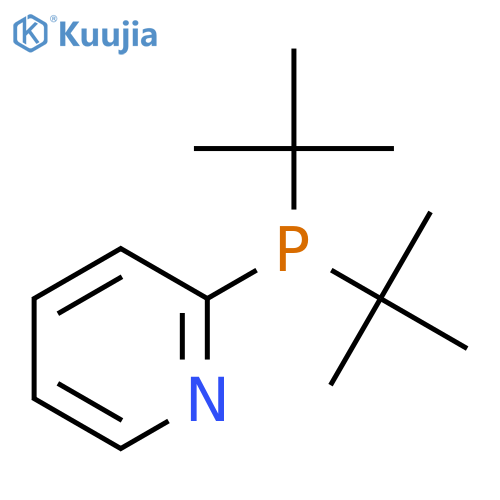

494199-75-6 structure

商品名:2-(di-tert-butylphosphanyl)pyridine

2-(di-tert-butylphosphanyl)pyridine 化学的及び物理的性質

名前と識別子

-

- Pyridine, 2-[bis(1,1-dimethylethyl)phosphino]-

- 2-(di-tert-butylphosphanyl)pyridine

- starbld0014088

- EN300-10013448

- 2-[Bis(1,1-dimethylethyl)phosphino]pyridine

- 494199-75-6

- ditert-butyl(pyridin-2-yl)phosphane

-

- インチ: InChI=1S/C13H22NP/c1-12(2,3)15(13(4,5)6)11-9-7-8-10-14-11/h7-10H,1-6H3

- InChIKey: MGIZZEPNUYUZDT-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)P(C1=CC=CC=N1)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 223.14916

- どういたいしつりょう: 223.148986704g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 12.9Ų

じっけんとくせい

- PSA: 12.89

2-(di-tert-butylphosphanyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | M0326435-20mg |

2-[Bis(1,1-dimethylethyl)phosphino]pyridine |

494199-75-6 | 95% | 20mg |

RMB 950.40 | 2025-02-20 | |

| Enamine | EN300-10013448-0.05g |

2-(di-tert-butylphosphanyl)pyridine |

494199-75-6 | 95% | 0.05g |

$155.0 | 2023-10-28 | |

| Enamine | EN300-10013448-0.1g |

2-(di-tert-butylphosphanyl)pyridine |

494199-75-6 | 95% | 0.1g |

$232.0 | 2023-10-28 | |

| 1PlusChem | 1P01JQOH-250mg |

2-[Bis(1,1-dimethylethyl)phosphino]pyridine |

494199-75-6 | 95% | 250mg |

$471.00 | 2024-05-01 | |

| 1PlusChem | 1P01JQOH-100mg |

2-[Bis(1,1-dimethylethyl)phosphino]pyridine |

494199-75-6 | 95% | 100mg |

$339.00 | 2024-05-01 | |

| 1PlusChem | 1P01JQOH-500mg |

2-[Bis(1,1-dimethylethyl)phosphino]pyridine |

494199-75-6 | 95% | 500mg |

$710.00 | 2024-05-01 | |

| 1PlusChem | 1P01JQOH-2.5g |

2-[Bis(1,1-dimethylethyl)phosphino]pyridine |

494199-75-6 | 95% | 2.5g |

$1688.00 | 2024-05-01 | |

| Enamine | EN300-10013448-1.0g |

2-(di-tert-butylphosphanyl)pyridine |

494199-75-6 | 95% | 1g |

$671.0 | 2023-06-10 | |

| Enamine | EN300-10013448-2.5g |

2-(di-tert-butylphosphanyl)pyridine |

494199-75-6 | 95% | 2.5g |

$1315.0 | 2023-10-28 | |

| 1PlusChem | 1P01JQOH-10g |

2-[Bis(1,1-dimethylethyl)phosphino]pyridine |

494199-75-6 | 95% | 10g |

$3627.00 | 2023-12-17 |

2-(di-tert-butylphosphanyl)pyridine 関連文献

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

494199-75-6 (2-(di-tert-butylphosphanyl)pyridine) 関連製品

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量